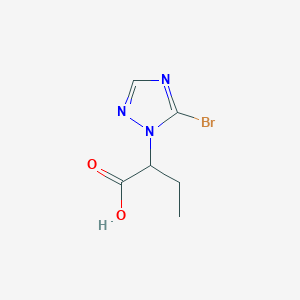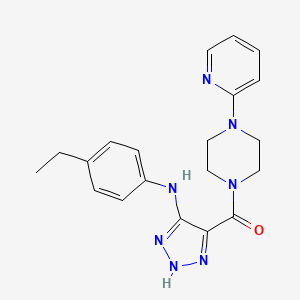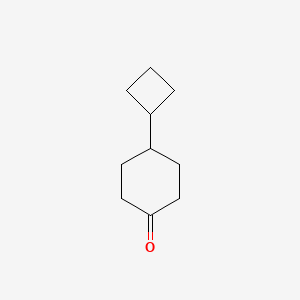
4-Cyclobutylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Cyclobutylcyclohexan-1-one is a chemical compound with the CAS Number: 1427521-91-2 . It has a molecular weight of 152.24 . The IUPAC name for this compound is 4-cyclobutylcyclohexan-1-one . The InChI Code for this compound is 1S/C10H16O/c11-10-6-4-9 (5-7-10)8-2-1-3-8/h8-9H,1-7H2 .
Molecular Structure Analysis
The molecular structure of 4-Cyclobutylcyclohexan-1-one consists of a cyclohexanone ring with a cyclobutyl substituent . The InChI key, which provides a unique identifier for the compound, is SVTUWKOIFTTYHI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Cyclobutylcyclohexan-1-one has a molecular weight of 152.24 . It is a liquid at room temperature . Other physical and chemical properties such as solubility, boiling point, melting point, etc., are not provided in the search results.Scientific Research Applications
Use in the Synthesis of Bifunctional Building Blocks
Scientific Field: Organic Chemistry
Methods of Application/Experimental Procedures: The overall transformation was achieved in 53% yield with one chromatographic purification via NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group in the presence of HC(OEt)3/concd HCl, saturation of the C=C bond and the benzene ring with Al−Ni alloy in aqueous KOH, and oxidation of the intermediate cyclohexanol with aqueous NaClO/TEMPO/KBr .
Results/Outcomes: The synthesis resulted in a practical route to 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)-cyclohexan-1-one, which was developed using inexpensive starting materials/reagents and readily attainable reaction conditions .
Use in the Study of Carbonic Anhydrase Inhibitors
Scientific Field: Biochemistry
Methods of Application/Experimental Procedures: The in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs will be evaluated with special focus on the characteristic application route derived metabolism .
Results/Outcomes: Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes .
Use in the Study of Cycloalkanes
Scientific Field: Organic Chemistry
Methods of Application/Experimental Procedures: The study of cycloalkanes involves understanding their physical properties, naming conventions, and stereochemistry . This includes understanding the causes of ring strain and the effects on the overall energy level of a cycloalkane .
Results/Outcomes: The study of cycloalkanes has led to a better understanding of organic chemistry and the development of new synthetic methods .
Use in the Synthesis of Vinyl Cyclopropanes
Scientific Field: Organic Chemistry
Methods of Application/Experimental Procedures: The synthesis of vinyl cyclopropanes involves a variety of chemical reactions, including ring-opening reactions .
Results/Outcomes: The use of vinyl cyclopropanes in organic synthesis has led to the production of a variety of complex organic compounds .
Study of Cycloalkanes
Scientific Field: Organic Chemistry
Methods of Application/Experimental Procedures: The study of cycloalkanes involves understanding their physical properties, naming conventions, and stereochemistry . This includes understanding the causes of ring strain and the effects on the overall energy level of a cycloalkane .
Results/Outcomes: The study of cycloalkanes has led to a better understanding of organic chemistry and the development of new synthetic methods .
Synthesis of Vinyl Cyclopropanes
Scientific Field: Organic Chemistry
Methods of Application/Experimental Procedures: The synthesis of vinyl cyclopropanes involves a variety of chemical reactions, including ring-opening reactions .
Results/Outcomes: The use of vinyl cyclopropanes in organic synthesis has led to the production of a variety of complex organic compounds .
properties
IUPAC Name |
4-cyclobutylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-6-4-9(5-7-10)8-2-1-3-8/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTUWKOIFTTYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CCC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutylcyclohexan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2702755.png)
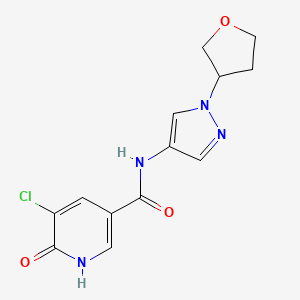
![2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid](/img/structure/B2702757.png)
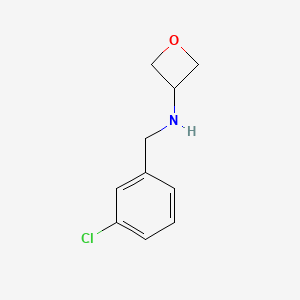
![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2702763.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2702764.png)
![(Z)-ethyl 2-(6-isopropyl-2-((2-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702768.png)
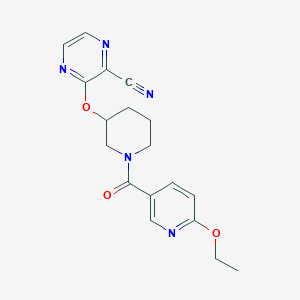
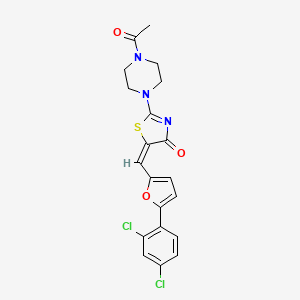
![methyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B2702774.png)
![N-(5-(2-(cyclopentylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2702775.png)
![5-Bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyrimidin-2-amine](/img/structure/B2702776.png)
